REACTION_SMILES
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[Cl:42][CH2:43][Cl:44].[Na:39].[O-:40][O-:41].[OH2:45].[P-:1]([F:2])([F:3])([F:4])([F:5])([F:6])[F:7].[c:28]1([CH3:29])[cH:30][cH:31][c:32]([S:33]([Cl:34])(=[O:35])=[O:36])[cH:37][cH:38]1.[c:8]1([CH3:27])[c:9]([S+:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:10][cH:11][cH:12][cH:13]1>>[P-:1]([F:2])([F:3])([F:4])([F:5])([F:6])[F:7].[c:8]1([CH3:27])[c:9]([S+:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)=[O:35])[cH:10][cH:11][cH:12][cH:13]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
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Name
|
Cc1ccccc1[S+](c1ccccc1)c1ccccc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1[S+](c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccccc1[S+](=O)(c1ccccc1)c1ccccc1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |